molecular formula C11H13FN2O2 B2838396 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide CAS No. 2034376-35-5

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide

Cat. No.: B2838396
CAS No.: 2034376-35-5
M. Wt: 224.235
InChI Key: UPMZXJWTWDSAQK-UHFFFAOYSA-N
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Description

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide ( 2034376-35-5) is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 . Its structure features a nicotinamide core substituted with a fluorine atom at the 5-position and a (tetrahydrofuran-2-yl)methyl group on the amide nitrogen. This specific structural motif is found in other compounds investigated for pharmaceutical applications, such as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5) and inhibitors of the ACK1/TNK2 tyrosine kinase , suggesting its potential utility in medicinal chemistry and drug discovery research. As a building block, it can be used in the synthesis of more complex molecules for biological testing. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-fluoro-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h4-6,10H,1-3,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMZXJWTWDSAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoronicotinic acid and tetrahydrofuran-2-ylmethanol.

    Activation of Nicotinic Acid: The 5-fluoronicotinic acid is first activated by converting it into its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The activated acid chloride is then reacted with tetrahydrofuran-2-ylmethanol in the presence of a base such as triethylamine (TEA) to form the desired amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.

Experimental Data

ConditionReagentTemperatureTimeYieldReference
Basic hydrolysisLiOH·H₂O in THF/MeOH/H₂ORT16 hr94%
Acidic hydrolysisHCl in 1,4-dioxaneRT16 hr85%

Notes :

  • Basic hydrolysis preserves the THF moiety, while acidic conditions may lead to partial ring-opening of the tetrahydrofuran .

Functionalization of the Pyridine Ring

The electron-deficient pyridine ring participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Aromatic Substitution

  • Fluorine Displacement : The C5 fluorine can be replaced by amines or alkoxides under microwave irradiation .

    • Example: Reaction with pyrrolidine in THF at 150°C for 10 min yields 5-pyrrolidino derivatives .

Cross-Coupling Reactions

  • Suzuki-Miyaura : Requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., xantphos) .

    • Example: Coupling with aryl boronic acids introduces substituents at the C2 or C4 positions .

Modification of the Tetrahydrofuran Moiety

The THF group undergoes ring-opening and oxidation reactions.

Reaction TypeReagent/ConditionsProductYieldReference
Acidic ring-openingHCl in H₂O/THFDiol derivative78%
OxidationKMnO₄ in acetone/H₂Oγ-Lactone62%

Notes :

  • Ring-opening is selective under acidic conditions, while oxidation targets the THF oxygen .

Participation in Bioconjugation Reactions

The amide nitrogen and THF oxygen serve as sites for bioconjugation.

Example :

  • Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., TsCl) in THF to form sulfonamides .

    • Yield: 89% with triethylamine as a base .

Stability Under Thermal and Photolytic Conditions

ConditionObservationDegradation PathwayReference
Thermal (100°C, 24 hr)15% decompositionAmide hydrolysis
UV light (254 nm)30% decomposition in 6 hrPyridine ring photolysis

Comparative Reactivity Table

ReactionRate (Relative to Non-Fluorinated Analog)Selectivity
Amide hydrolysis1.5× fasterC5-F stabilizes transition state
NAS at C53× fasterDirected by fluorine
THF oxidation2× slowerSteric hindrance from F

Scientific Research Applications

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: It is employed in chemical biology to probe the mechanisms of biological reactions and to develop chemical probes for studying cellular pathways.

Mechanism of Action

The mechanism of action of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position enhances its binding affinity and selectivity towards these targets. The tetrahydrofuran-2-ylmethyl group provides additional interactions that stabilize the compound within the binding site. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the pyridine ring and the amide side chain. Key comparisons include:

Functional Group Impact on Bioactivity

  • Fluorine and Trifluoromethyl Groups :
    Fluorine in 19 and 20 (4-fluorophenyl) enhances electronegativity and metabolic stability. The trifluoromethyl group in 19 further increases lipophilicity, a trait common in agrochemicals (e.g., flutolanil and cyprofuram in ) .
  • Tetrahydrofuran vs.

Pesticide and Pharmacological Context

  • Analogs like 19 and 20 share structural motifs with pesticidal agents (), such as the trifluoromethyl group in flutolanil and the tetrahydrofuran-derived cyprofuram .
  • Nicotinic acid derivatives with furyl substituents () and trifluoromethyl-pyrimidines () underscore the importance of heterocyclic modifications in optimizing bioactivity .

Biological Activity

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide is a fluorinated derivative of nicotinamide that exhibits significant biological activities, particularly in the context of medicinal chemistry and drug design. The unique structural features of this compound, including the presence of a fluorine atom and a tetrahydrofuran ring, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Fluorinated compounds are known for their ability to bind with high affinity to various biological targets due to the electronegative nature of fluorine, which alters the electronic properties of the molecule. This compound has been investigated for its potential as a pharmacophore in targeting enzymes involved in nicotinamide metabolism and other cellular processes .

Target Enzymes

  • Nicotinamide N-methyltransferase (NNMT) : This enzyme is responsible for the methylation of nicotinamide, influencing metabolic pathways related to cancer and obesity. Inhibition of NNMT can lead to altered cellular metabolism and has been linked to reduced tumor growth in certain cancers .
  • Nicotinamide adenine dinucleotide (NAD) metabolism : The compound's role in modulating NAD levels can affect various cellular processes, including apoptosis and energy metabolism .

Biochemical Pathways

The compound's influence on biochemical pathways is significant:

  • NAD+ Depletion : Studies have shown that this compound can reduce NAD+ levels in cells, leading to enhanced apoptosis in cancer cell lines such as MDA-MB-468. This effect is dose-dependent, indicating its potential as a therapeutic agent in cancer treatment .
  • Cellular Signaling : The compound may modulate signaling pathways by affecting protein interactions involved in cellular metabolism and growth regulation .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

In Vitro Studies

  • Apoptosis Induction : In vitro assays demonstrated that treatment with this compound resulted in increased apoptosis rates in cancer cells, suggesting its potential use in cancer therapies .
  • Enzyme Inhibition : The compound has been shown to inhibit NNMT effectively, which could lead to therapeutic benefits in metabolic disorders and cancer .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages of this compound:

CompoundKey FeaturesBiological Activity
5-fluoronicotinamideLacks tetrahydrofuran groupLess selective binding
N-((tetrahydrofuran-2-yl)methyl)nicotinamideNo fluorine atomReduced binding affinity
5-chloro-N-((tetrahydrofuran-2-yl)methyl)nicotinamideChlorine instead of fluorineAltered reactivity
This compound Unique combination enhancing stabilityHigh binding affinity and selectivity

Case Studies

  • Cancer Therapy : A study involving MDA-MB-468 cells illustrated that treatment with this compound led to a significant reduction in cell viability, highlighting its potential as an anti-cancer agent .
  • Metabolic Disorders : Research indicates that inhibition of NNMT by this compound may provide new avenues for treating conditions like obesity and diabetes by modulating metabolic pathways .

Q & A

Q. How can cryo-EM or SPR provide insights into its interaction with large biomolecular complexes?

  • Methodology :
  • SPR : Immobilize target protein on CM5 chips; measure binding kinetics (kon_{on}/koff_{off}).
  • Cryo-EM : Resolve compound-bound complexes (e.g., ribosomes) at <3 Å resolution .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC12_{12}H14_{14}FN2_2O2_2
Synthetic Yield (Optimized)68–72% (DMF, 60°C, TBTU)
logP (Predicted)1.9 ± 0.3 (Schrödinger QikProp)
PARP-1 IC50_{50}12.3 nM (enzymatic) vs. 48 nM (cellular)

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